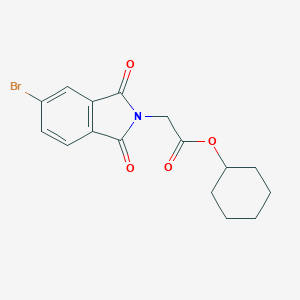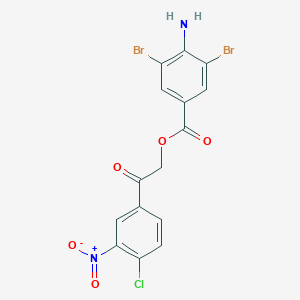
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 354158-53-5 . It has a linear formula of C16H15NO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.3 . It’s recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Applications in Chemistry and Pharmacology
- Synthesis and Chemical Properties: Benzoic acid derivatives, such as benzoxaboroles, have been extensively studied due to their exceptional properties and wide applications, including use as building blocks in organic synthesis and potential biological activity, indicating their relevance in drug discovery and pharmaceutical research (Adamczyk-Woźniak et al., 2009).
- Biological Activities: Natural carboxylic acids, including benzoic acid derivatives, possess notable biological activities such as antioxidant, antimicrobial, and cytotoxic activities. The structural differences among these compounds, such as the number of hydroxyl groups and conjugated bonds, significantly influence their bioactivities, highlighting the importance of structural analysis in understanding their potential applications (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Health Impact Studies
- Toxicity and Environmental Impact: Studies have explored the toxicity and environmental impact of benzoic acid and its derivatives, highlighting the need for understanding their behavior in natural environments and potential risks. These studies contribute to the assessment of environmental safety and regulatory standards for such compounds (Zuanazzi et al., 2020).
- Physiological Effects: Research on the physiological effects of benzoic acid derivatives on plant metabolism and animal health suggests a complex interaction with biological systems. These findings are crucial for applications in agriculture, food preservation, and potentially therapeutic contexts (Nagutb, 1964).
Technological and Industrial Applications
- Food and Feed Additives: Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that it can improve gut functions, impacting growth and health positively. This utilization underscores the relevance of benzoic acid derivatives in enhancing food safety and animal feed efficiency (Mao et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRYCDONHLKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)
![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)





![3-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B435230.png)
![2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B435233.png)
![2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B435239.png)
![[2-(4-Methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B435287.png)
![17-[2-(4-Morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B435312.png)